Cas no 2138382-91-7 (2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one)

2-(3,3-Dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one is a heterocyclic compound featuring a fused pyrazolo-oxazinone scaffold. Its unique structure, incorporating a 3,3-dimethylbutyl substituent and a methyl group at the 7-position, confers stability and potential reactivity for further functionalization. This compound is of interest in medicinal chemistry and material science due to its rigid bicyclic framework, which may enhance binding affinity in biological systems or serve as a precursor for advanced materials. The presence of both nitrogen and oxygen heteroatoms within the ring system offers diverse interaction sites, making it a versatile intermediate for synthetic applications. Its well-defined molecular architecture supports precise modifications for targeted research applications.
2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one structure
2138382-91-7 structure
Product Name:2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one
CAS No:2138382-91-7
MF:C12H19N3O2
MW:237.298162698746
CID:6213565
PubChem ID:165488056
Update Time:2025-06-14

2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one Chemical and Physical Properties

Names and Identifiers

    • 2138382-91-7
    • EN300-803947
    • 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one
    • Inchi: 1S/C12H19N3O2/c1-8-10-9(17-11(16)13-8)7-15(14-10)6-5-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,16)
    • InChI Key: KCUUEEDPEDYVRJ-UHFFFAOYSA-N
    • SMILES: O1C(NC(C)C2C1=CN(CCC(C)(C)C)N=2)=O

Computed Properties

  • Exact Mass: 237.147726857g/mol
  • Monoisotopic Mass: 237.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 56.2Ų

2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one Pricemore >>

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Additional information on 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one

Research Brief on 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one (CAS: 2138382-91-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those with potential therapeutic applications. Among these, 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one (CAS: 2138382-91-7) has emerged as a compound of interest due to its unique structural features and promising biological activities. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential applications in drug development.

The compound, characterized by its pyrazolo-oxazine core, has been the subject of several recent studies exploring its role as a modulator of key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes, which are implicated in inflammatory and oncogenic processes. The study reported a robust synthesis route for the compound, achieving high yields and purity, which is critical for further preclinical evaluation.

In addition to its kinase inhibitory activity, preliminary in vitro assays have suggested that 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one exhibits notable anti-proliferative effects against a panel of cancer cell lines. These findings were corroborated by a separate study in Bioorganic & Medicinal Chemistry Letters, which highlighted the compound's ability to induce apoptosis in tumor cells while showing minimal cytotoxicity toward normal cells. Such selectivity is a desirable trait for potential anticancer agents.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and metabolic stability profiles. A recent pharmacokinetic study conducted in rodent models indicated that the compound achieves sufficient plasma concentrations following oral administration, with a half-life conducive to once-daily dosing. These attributes position it as a viable candidate for further optimization and development.

Despite these promising results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research is focused on structural modifications to enhance potency and reduce off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(3,3-dimethylbutyl)-7-methyl-2H,5H,6H,7H-pyrazolo[3,4-e][1,3]oxazin-5-one represents a compelling example of how innovative chemical scaffolds can yield compounds with significant therapeutic potential. Continued research into this molecule and its derivatives may pave the way for new treatments in oncology and inflammatory diseases, addressing unmet medical needs in these areas.

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